2,5-Difluoro-3-methylbenzyl chloride
Overview
Description
2,5-Difluoro-3-methylbenzyl chloride is a chemical compound with the molecular formula C<sub>8</sub>H<sub>7</sub>ClF<sub>2</sub> . It is also known by other names, including 1-(Chloromethyl)-2,5-difluoro-3-methylbenzene . The compound’s structure consists of a benzene ring substituted with chlorine and two fluorine atoms at positions 1 and 5, along with a methyl group at position 3.
Synthesis Analysis
The synthesis of 2,5-Difluoro-3-methylbenzyl chloride involves introducing the chlorine atom onto the benzene ring. Various methods can achieve this, such as chlorination of the corresponding methylbenzene using chlorine gas or a chlorinating agent. Detailed synthetic pathways and conditions would require a thorough review of relevant literature.
Molecular Structure Analysis
The molecular structure of 2,5-Difluoro-3-methylbenzyl chloride comprises a six-membered benzene ring with the following substituents:
- Chlorine (Cl) at position 1 (ortho to the methyl group).
- Two fluorine (F) atoms at positions 2 and 5 (meta to the methyl group).
- A methyl (CH<sub>3</sub>) group at position 3 (para to the chlorine).
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Nucleophilic substitution : The chlorine atom can be replaced by other nucleophiles (e.g., hydroxide, amine, or thiol) to form new derivatives.
- Arylation reactions : The benzene ring can undergo further functionalization, such as Suzuki coupling or Buchwald-Hartwig reactions.
- Reductive processes : Reduction of the carbonyl group (if present) or other functional groups attached to the benzene ring.
Physical And Chemical Properties Analysis
- Melting Point : Information on the melting point would require further investigation from reliable sources.
- Boiling Point : Similarly, the boiling point can be found in relevant literature.
- Density : The compound’s density can be determined experimentally.
- Solubility : It is likely soluble in organic solvents due to its aromatic nature.
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity would involve examining available toxicity data and safety sheets.
- Handling Precautions : Standard laboratory precautions apply, including proper ventilation, protective equipment, and safe handling procedures.
Future Directions
Research on 2,5-Difluoro-3-methylbenzyl chloride could explore:
- Applications : Investigate its potential applications in organic synthesis, pharmaceuticals, or materials science.
- Derivatives : Explore novel derivatives with modified substituents.
- Mechanistic Studies : Further elucidate reaction mechanisms involving this compound.
Please note that the information provided here is based on available literature, and for precise details, referring to scientific papers and databases is recommended12.
properties
IUPAC Name |
1-(chloromethyl)-2,5-difluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZHIYXDYIGGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-3-methylbenzyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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